molecular formula C40H50NO2PS B6290244 [S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide CAS No. 2565792-69-8

[S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290244
CAS No.: 2565792-69-8
M. Wt: 639.9 g/mol
InChI Key: WHSHRHFXMAHQQZ-RKNQDKJLSA-N
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Description

[S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide is a useful research compound. Its molecular formula is C40H50NO2PS and its molecular weight is 639.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 639.32998801 g/mol and the complexity rating of the compound is 887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Condensation Reactions

Studies have demonstrated the condensation of ketones or aldehydes with sulfones, leading to various products. This process can be applied to the condensation of specific molecules with dimethyl sulfone using potassium t-butoxide as a base, resulting in compounds like dienes and other complex products (Garst et al., 2006).

Synthesis and Characterization of Derivatives

N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized. These compounds, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, were analyzed through elemental analyses, IR spectroscopy, and NMR, demonstrating their potential for various applications in chemistry and materials science (Özer et al., 2009).

Development of Aromatic Polyamides

The synthesis of new aromatic polyamides from diamines and various aromatic diacids has been explored. These polyamides, characterized by solubility, FTIR, DSC, TGA, and XRD techniques, show good thermal stability and processability, indicating their potential for advanced material applications (Ghodke et al., 2021).

Development of Fluorescent Films

Modification of naphthalene diimide (NDI) has led to the development of fluorescent films sensitive to aniline vapor. The derivatization of fluorophores into low-molecular mass gelators (LMMGs) demonstrates a strategy for creating high-performance fluorescent sensing films (Fan et al., 2016).

Photosensitive Polymer Development

Research has been conducted on the development of photosensitive polyamides and their use in creating patterns in various applications, including imaging and printing technologies (Xiao et al., 2006).

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50NO2PS/c1-40(2,3)45(42)41-38(33-27-26-31-18-13-14-19-32(31)28-33)36-24-15-25-37(43-29-30-16-7-4-8-17-30)39(36)44(34-20-9-5-10-21-34)35-22-11-6-12-23-35/h4,7-8,13-19,24-28,34-35,38,41H,5-6,9-12,20-23,29H2,1-3H3/t38-,45+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSHRHFXMAHQQZ-RKNQDKJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C3=C(C(=CC=C3)OCC4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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